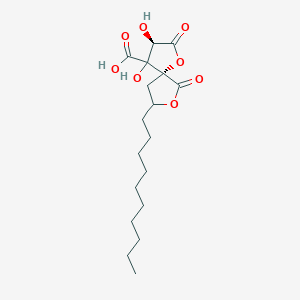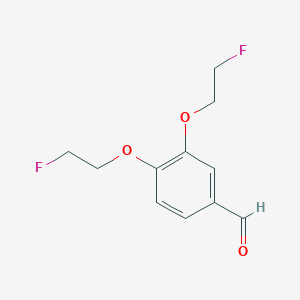
3,4-Bis(2-fluoroethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(2-fluoroethoxy)benzaldehyde, also known as BFEA, is a chemical compound that belongs to the class of aldehydes. It is a colorless liquid and is mainly used in scientific research. BFEA has been found to have several applications in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also used as a starting material in the synthesis of novel antitumor agents. It has been found to exhibit cytotoxic activity against various cancer cell lines.
Mécanisme D'action
The exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in tumor growth.
Effets Biochimiques Et Physiologiques
3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes that are involved in tumor growth. 3,4-Bis(2-fluoroethoxy)benzaldehyde has also been found to induce apoptosis in cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde has been found to exhibit anti-inflammatory activity.
Avantages Et Limitations Des Expériences En Laboratoire
3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the laboratory. 3,4-Bis(2-fluoroethoxy)benzaldehyde is also soluble in a wide range of solvents, which makes it easy to use in various experiments. However, 3,4-Bis(2-fluoroethoxy)benzaldehyde has some limitations as well. It is a toxic compound and should be handled with care. In addition, the exact mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde is not yet fully understood, which limits its use in some experiments.
Orientations Futures
There are several future directions for the research on 3,4-Bis(2-fluoroethoxy)benzaldehyde. One possible direction is to investigate the mechanism of action of 3,4-Bis(2-fluoroethoxy)benzaldehyde in more detail. Another direction is to synthesize and test novel derivatives of 3,4-Bis(2-fluoroethoxy)benzaldehyde for their cytotoxic activity against cancer cells. In addition, 3,4-Bis(2-fluoroethoxy)benzaldehyde can also be tested for its potential as an anti-inflammatory agent. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Conclusion:
3,4-Bis(2-fluoroethoxy)benzaldehyde is a chemical compound that has several applications in scientific research. It is mainly used as a reagent in the synthesis of various compounds and has been found to exhibit cytotoxic activity against various cancer cell lines. 3,4-Bis(2-fluoroethoxy)benzaldehyde has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential of 3,4-Bis(2-fluoroethoxy)benzaldehyde in various applications.
Méthodes De Synthèse
The synthesis of 3,4-Bis(2-fluoroethoxy)benzaldehyde involves the reaction of 3,4-dihydroxybenzaldehyde with 2-fluoroethanol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions and the product is obtained after purification through column chromatography.
Propriétés
Numéro CAS |
132838-51-8 |
|---|---|
Nom du produit |
3,4-Bis(2-fluoroethoxy)benzaldehyde |
Formule moléculaire |
C11H12F2O3 |
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
3,4-bis(2-fluoroethoxy)benzaldehyde |
InChI |
InChI=1S/C11H12F2O3/c12-3-5-15-10-2-1-9(8-14)7-11(10)16-6-4-13/h1-2,7-8H,3-6H2 |
Clé InChI |
FGKNUMLMZVVHKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
SMILES canonique |
C1=CC(=C(C=C1C=O)OCCF)OCCF |
Synonymes |
3,4-BIS(2-FLUOROETHOXY)-BENZALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
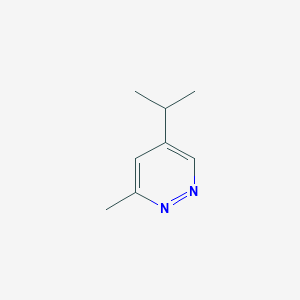
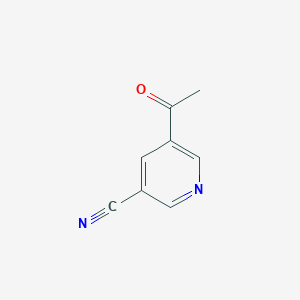
![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)
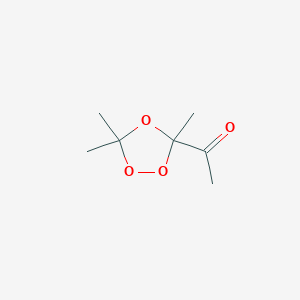
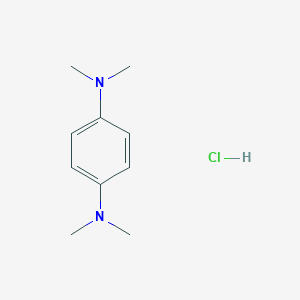
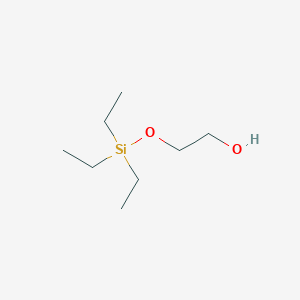
![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)
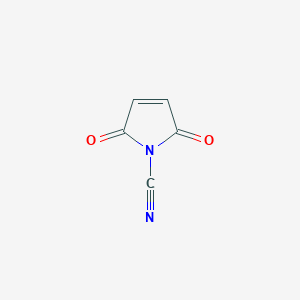
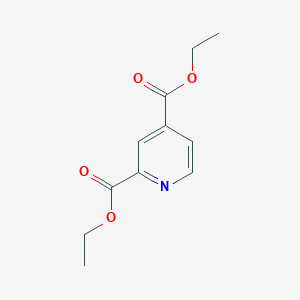
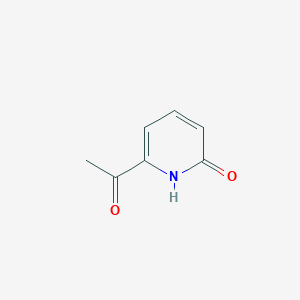
![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)
